2-Bromo-3-(tert-butyl)benzoic Acid
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Overview
Description
2-Bromo-3-(tert-butyl)benzoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(tert-butyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(tert-butyl)benzoic acid. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or light to initiate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(tert-butyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Oxidation Reactions: The tert-butyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) with a catalyst like iron (Fe) or light.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-(tert-butyl)benzoic acid.
Scientific Research Applications
2-Bromo-3-(tert-butyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(tert-butyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group influence the compound’s reactivity and interactions with other molecules. For example, the bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group can affect the compound’s steric properties and stability .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(tert-butyl)benzoic acid: Similar structure but with different positions of the bromine and tert-butyl groups.
2-Bromo-4-(tert-butyl)benzoic acid: Another positional isomer with the tert-butyl group at the fourth position.
2-Chloro-3-(tert-butyl)benzoic acid: Similar compound with chlorine instead of bromine.
Uniqueness
The combination of these substituents provides distinct steric and electronic properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-3-tert-butylbenzoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
VMDAKXXDBXXZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1Br)C(=O)O |
Origin of Product |
United States |
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